molecular formula C17H13ClFNO2 B13630205 3-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid

3-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid

Cat. No.: B13630205
M. Wt: 317.7 g/mol
InChI Key: LZLZZNMYRRPFEV-UHFFFAOYSA-N
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Description

3-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines a chlorinated indole core with a fluorophenyl group, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs a palladium catalyst and boronic acid derivatives under mild conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure scalability and cost-effectiveness. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid involves its interaction with specific molecular targets. The indole ring allows it to bind with high affinity to various receptors, influencing multiple biological pathways . This binding can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid stands out due to its unique combination of a chlorinated indole core and a fluorophenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H13ClFNO2

Molecular Weight

317.7 g/mol

IUPAC Name

3-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid

InChI

InChI=1S/C17H13ClFNO2/c18-11-3-7-15-14(9-11)13(6-8-16(21)22)17(20-15)10-1-4-12(19)5-2-10/h1-5,7,9,20H,6,8H2,(H,21,22)

InChI Key

LZLZZNMYRRPFEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C3=C(N2)C=CC(=C3)Cl)CCC(=O)O)F

Origin of Product

United States

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